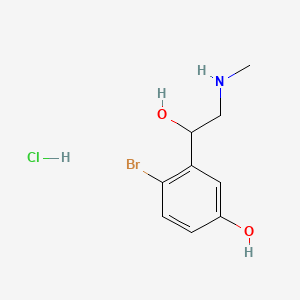

rac 6-Bromo Phenylephrine Hydrochloride

Description

Properties

IUPAC Name |

4-bromo-3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITXUJKAFSLXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=C(C=CC(=C1)O)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-54-5 | |

| Record name | Benzenemethanol, 2-bromo-5-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391053-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of a molecule. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of a phenylephrine (B352888) derivative, distinct signals would be expected for the aromatic protons, the two methylene protons on the side chain, the methine proton, and the N-methyl protons. The introduction of a bromine atom at the 6-position of the aromatic ring in rac 6-Bromo Phenylephrine Hydrochloride would significantly alter the chemical shifts and coupling patterns of the remaining aromatic protons compared to the parent phenylephrine.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atom attached to the bromine would show a characteristic chemical shift. The chemical shifts of the other aromatic carbons would also be influenced by the bromine substituent. ethz.ch

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal proton-proton couplings, for instance, between the methine and methylene protons on the side chain. HSQC would correlate each proton with its directly attached carbon atom, confirming assignments made in the 1D spectra.

Table 1: Illustrative ¹H and ¹³C NMR Data for Phenylephrine Hydrochloride Data for the parent compound, Phenylephrine Hydrochloride, is used for illustrative purposes.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.4 | 115 - 130 |

| Benzylic CH-OH | ~5.0 | ~70 |

| CH₂-N | ~3.3 | ~55 |

| N-CH₃ | ~2.8 | ~35 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS would confirm the presence of bromine by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br.

Electrospray Ionization (ESI) is a soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would induce fragmentation, providing structural information. A key fragmentation pathway for phenylephrine involves the loss of water. iucr.org A characteristic fragmentation for this compound would be the cleavage of the C-C bond between the hydroxyl-bearing carbon and the methylene group, leading to fragments that can help identify the structure of the side chain and the substituted aromatic ring.

Table 2: Illustrative Mass Spectrometry Data for Phenylephrine Data for the parent compound, Phenylephrine, is used for illustrative purposes.

| Technique | Ion | m/z (mass-to-charge ratio) |

| HRMS-ESI | [M+H]⁺ | 168.0968 (Calculated for C₉H₁₄NO₂) |

| MS/MS | Fragment 1 | 150 ([M+H - H₂O]⁺) |

| MS/MS | Fragment 2 | 107 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a molecular "fingerprint."

For this compound, the IR spectrum would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl groups. C-H stretching vibrations of the aromatic ring and the aliphatic side chain would appear around 2800-3100 cm⁻¹. The C=C stretching of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would likely appear in the fingerprint region, below 700 cm⁻¹.

Raman spectroscopy would also provide information on these vibrational modes, and can be particularly useful for observing symmetric vibrations that are weak in the IR spectrum. nih.gov

Table 3: Illustrative IR and Raman Peak Assignments for Phenylephrine Hydrochloride Data for the parent compound, Phenylephrine Hydrochloride, is used for illustrative purposes.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 | Weak |

| N-H Stretch | 3100-3300 | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch | 1000-1250 | 1000-1250 |

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting X-rays off a single crystal of this compound, it would be possible to determine bond lengths, bond angles, and torsion angles with high precision. This would provide an unambiguous picture of the molecule's conformation in the solid state, including the relative orientation of the brominated phenyl ring and the amino alcohol side chain. The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonding.

Due to the lack of a published crystal structure for this compound, data for the closely related compound, Ephedrine Hydrochloride, is presented for illustrative purposes. nih.govresearchgate.net

Table 4: Illustrative Crystallographic Data for Ephedrine Hydrochloride Data for the related compound, Ephedrine Hydrochloride, is used for illustrative purposes. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.2557 |

| b (Å) | 6.1228 |

| c (Å) | 12.5486 |

| β (°) | 102.223 |

Computational Chemistry Approaches to Molecular Conformation and Dynamics

Computational chemistry provides valuable insights into the conformational preferences and dynamic behavior of molecules in the absence of experimental data. Using methods like Density Functional Theory (DFT), the potential energy surface of this compound can be explored to identify stable, low-energy conformers. nih.govresearchgate.net

These calculations can predict the relative energies of different conformers, providing an understanding of which shapes the molecule is most likely to adopt. Molecular dynamics simulations can further be used to study the movement of the molecule over time, revealing how it transitions between different conformations. Such studies on phenylethanolamine derivatives have shown that the side chain can adopt various orientations relative to the phenyl ring. nih.gov

Table 5: Illustrative Computational Data for Phenylephrine Based on a DFT study of the parent compound, Phenylephrine. nih.gov

| Computational Method | Parameter | Result |

| DFT (B3LYP/6-311+G(d,p)) | HOMO-LUMO Energy Gap | ~5.5 eV |

| DFT (B3LYP/6-311+G(d,p)) | Dipole Moment | ~3.0 Debye |

| Molecular Electrostatic Potential | Most Negative Potential | Near phenolic oxygen |

| Molecular Electrostatic Potential | Most Positive Potential | Near ammonium (B1175870) proton |

Pharmacological Characterization at the Molecular and Cellular Level Preclinical Focus

Adrenergic Receptor Interaction Profiling

The initial step in characterizing a compound like rac 6-Bromo Phenylephrine (B352888) Hydrochloride involves a detailed assessment of its interaction with its intended targets, the adrenergic receptors. This profiling is crucial for understanding its specificity and potential therapeutic window.

Alpha-1 Adrenergic Receptor Subtype Selectivity (α1A, α1B, α1D)

Alpha-1 (α1) adrenergic receptors are divided into three subtypes—α1A, α1B, and α1D—which are distributed differently throughout the body and mediate distinct physiological effects. youtube.com Selective agonists can offer more targeted therapeutic actions with fewer side effects. The selectivity of a compound is typically determined through radioligand binding assays where the compound's ability to displace a known radioactive ligand from each receptor subtype is measured. The resulting inhibition constant (Ki) values indicate the compound's binding affinity for each subtype. A lower Ki value signifies a higher binding affinity.

Currently, there are no published studies that provide the Ki values for rac 6-Bromo Phenylephrine Hydrochloride at the α1A, α1B, and α1D adrenergic receptor subtypes. For context, the parent compound, phenylephrine, is known to be a selective α1-adrenoceptor agonist. medchemexpress.com

Receptor Binding Kinetics and Affinity Studies (in vitro)

Beyond simple affinity, understanding the kinetics of how a drug binds to and dissociates from its receptor can provide deeper insights into its mechanism of action. These studies measure the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd), which is the ratio of koff to kon, is a measure of binding affinity. These parameters are typically determined using techniques like surface plasmon resonance or kinetic radioligand binding assays.

Specific in vitro data detailing the Kd, kon, and koff values for the interaction of this compound with α1-adrenergic receptors are not available in the current body of scientific literature.

Agonist Efficacy and Potency Determination (in vitro cellular assays)

To determine if a compound that binds to a receptor also activates it (i.e., has agonist activity), in vitro cellular assays are employed. These assays, often using cell lines engineered to express a specific receptor subtype, measure the functional response to the compound. The potency of an agonist is quantified by its EC50 value, which is the concentration required to produce 50% of the maximal response. The maximal effect the agonist can produce is its efficacy (Emax).

No published studies present the EC50 or Emax values for this compound at any of the α1-adrenergic receptor subtypes. A comprehensive study of 62 α-agonists provided such data for many compounds, but this compound was not included. nih.gov

Due to the lack of specific data, a data table for agonist potency cannot be generated.

Downstream Intracellular Signaling Pathway Elucidation

Activation of α1-adrenergic receptors initiates a cascade of intracellular events. Elucidating these pathways is key to understanding the full cellular and physiological effect of an agonist.

Gq Protein Coupling and Phospholipase C Activation

Alpha-1 adrenergic receptors are classic examples of G protein-coupled receptors (GPCRs) that couple to Gq proteins. nih.gov Upon agonist binding, the receptor activates the Gq protein, which in turn activates the enzyme phospholipase C (PLC). nih.gov PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com Assays to confirm Gq coupling and PLC activation can include measuring the production of IP3.

There is no direct experimental evidence in the published literature confirming the coupling of this compound-activated α1-receptors to Gq proteins or the subsequent activation of phospholipase C.

Calcium Mobilization and Signaling Cascades

The IP3 generated by PLC activation diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.gov This increase in intracellular Ca2+ is a critical signaling event that leads to various cellular responses, such as smooth muscle contraction. nih.gov Calcium mobilization can be measured in real-time using fluorescent calcium indicators in cell-based assays. nih.gov

Specific data from in vitro assays measuring intracellular calcium mobilization in response to stimulation by this compound are not publicly available.

Due to the lack of specific data, a data table for calcium mobilization cannot be generated.

Investigation of MAPK/ERK Pathway Modulation

There are no publicly available studies investigating the modulatory effects of this compound on the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. The MAPK/ERK cascade is a critical intracellular signaling route involved in cell proliferation, differentiation, and survival. While phenylephrine is known to activate this pathway in various cell types, the impact of the bromine substitution at the 6-position of the phenyl ring on this activity is unknown.

RhoA/Rac-GTPase Signaling Pathway Involvement

Similarly, the scientific literature is silent on the involvement of this compound with the RhoA/Rac-GTPase signaling pathway. This pathway is fundamental in regulating the actin cytoskeleton, cell adhesion, and migration. The potential for this compound to activate or inhibit RhoA or Rac GTPases has not been explored.

Functional Responses in Isolated Cellular and Tissue Systems

Vasoconstrictor Effects in Isolated Vascular Preparations (e.g., organ bath studies)

No studies have been published that examine the vasoconstrictor effects of this compound in isolated vascular preparations. Organ bath studies, a standard pharmacological tool, have not been reported for this compound, leaving its potential effects on blood vessel tone unevaluated.

Myocardial Contractility Studies in Isolated Cardiac Tissues

The effect of this compound on myocardial contractility remains uninvestigated. Studies using isolated cardiac tissues, such as papillary muscles or trabeculae, would be necessary to determine if this compound has any inotropic effects, but no such research has been made public.

Structure Activity Relationship Sar of Halogenated Phenylephrine Analogues

Impact of Halogen Substitution Position on Receptor Affinity and Selectivity

The position of a halogen substituent on the aromatic ring of phenylethanolamine derivatives significantly influences their interaction with adrenergic receptors. Studies on various analogues have demonstrated that halogen substitutions can enhance agonist activity at both α1- and α2-adrenoceptors. karger.com The location of the substituent dictates the degree of this enhancement. For instance, research on phenylethanolamine derivatives has shown that introducing groups, including halogens, at the meta position relative to the ethylamine (B1201723) side chain generally improves receptor affinity. nih.gov Conversely, substitutions at the para position are often detrimental to activity. nih.gov

The pattern of substitution is also critical. Studies on dihalogenated phenylethanolamines and phenoxypropanolamines have found that 2,5-dihalogenated compounds are more potent β-receptor blockers compared to those halogenated at the 2,4- or 3,4-positions. nih.gov This underscores the principle that the spatial arrangement of electron-withdrawing and bulky groups around the phenyl ring is a key determinant of receptor interaction and subsequent biological activity.

Comparative Analysis with 4-Bromo and Other Halogenated Isomers

A comparative analysis of halogenated isomers of phenylephrine-like compounds highlights the sensitivity of adrenergic receptors to the substituent's location. A study involving nineteen arylethanolamine derivatives tested for α-adrenergic stimulant activity provides a clear illustration of this principle. nih.gov In one series of compounds analogous to norphenylephrine (which, like phenylephrine (B352888), has a meta-hydroxyl group), substituting various groups, including halogens, at the para position (position 4) consistently resulted in detrimental effects on receptor affinity. nih.gov

In contrast, for a series of compounds related to octopamine (B1677172) (with a para-hydroxyl group), introducing substituents at the meta position (position 3) improved affinity. nih.gov For example, a fluoro group in the meta position improved affinity six-fold. nih.gov While direct data for 6-Bromo versus 4-Bromo phenylephrine is not detailed in the provided sources, these findings support a strong inference: placing the bromine at the 6-position (ortho to the hydroxyl group and meta to the ethylamine side chain) is expected to be more favorable for maintaining or enhancing α-adrenergic activity than placing it at the 4-position (para to the side chain).

| Parent Compound Scaffold | Substitution Position | Effect on Receptor Affinity | Example Substituent |

|---|---|---|---|

| p-Hydroxyphenylethanolamine (Octopamine-like) | meta | Improves Affinity | Fluoro, Chloro, Iodo |

| m-Hydroxyphenylethanolamine (Phenylephrine-like) | para | Detrimental to Affinity | Fluoro, Chloro, Iodo |

Influence of Halogenation on Molecular Lipophilicity and Electronic Properties

Halogenation profoundly alters a molecule's physicochemical properties, which in turn affects its biological activity. Halogens influence the electronic environment of the aromatic ring through two opposing effects: the inductive effect and the resonance effect. libretexts.org As highly electronegative atoms, halogens exert a strong electron-withdrawing inductive effect, which deactivates the ring. libretexts.org Simultaneously, their lone pairs of electrons can be donated to the ring through resonance, an electron-donating effect. libretexts.org The interplay of these forces modifies the molecule's interaction with the receptor's binding pocket.

Furthermore, the introduction of a halogen atom, such as bromine, significantly increases the molecule's lipophilicity. researchgate.netresearchgate.net This enhanced lipophilicity can improve the compound's ability to cross biological membranes, such as the blood-brain barrier, and can also lead to stronger binding within hydrophobic pockets of the target receptor. researchgate.net The size of the halogen atom is also a factor; in many cases, increasing the size of the halogen (from Chlorine to Bromine to Iodine) correlates with increased biological activity, which may be attributed to both increased lipophilicity and the potential for specific interactions like halogen bonding. researchgate.net

Stereochemical SAR of Phenylephrine Enantiomers and Brominated Derivatives

The biological activity of phenylephrine and its derivatives is highly dependent on their three-dimensional structure, or stereochemistry. Adrenergic receptors exhibit stereoselectivity, meaning they preferentially bind one enantiomer over the other. For phenylephrine, the α1-adrenergic receptor agonist activity resides in the R-(-)-enantiomer. drugbank.comdrugbank.com This stereochemical preference is a critical aspect of its interaction with the receptor, where the specific orientation of the hydroxyl group on the benzylic carbon and the methylamino group is essential for effective binding and activation.

This principle of stereoselectivity extends to its brominated derivatives. The β-ethanolamine side chain is a crucial feature for the function of β-blockers, and all the beta-blocking activity is typically found in one specific isomer. wikipedia.org Phenylephrine is a selective α1-adrenoceptor agonist, showing different affinities for the various α1 subtypes. medchemexpress.com The R-(-)-enantiomer has pKi values of 5.86, 4.87, and 4.70 for the α1D, α1B, and α1A receptors, respectively, indicating a preference for the α1D subtype. medchemexpress.com Any modification, including bromination, must preserve the required stereochemistry to maintain affinity and activity.

| Receptor Subtype | pKi Value |

|---|---|

| α1D | 5.86 |

| α1B | 4.87 |

| α1A | 4.70 |

Rational Design Principles for Novel Adrenergic Modulators

The knowledge gained from SAR studies forms the foundation for the rational design of new adrenergic modulators with improved properties. nih.gov The goal is to develop compounds with high affinity and, crucially, high selectivity for a specific receptor subtype to maximize therapeutic effects while minimizing off-target side effects. mdpi.com

Modern drug design employs structure-based strategies, including virtual screening and molecular docking, which use the known three-dimensional structures of adrenergic receptors to predict how novel compounds will bind. mdpi.com Computational analysis can help identify key structural elements that control whether a compound acts as an agonist or an antagonist and what substituents will confer selectivity for one receptor subtype over others. nih.gov For example, an ensemble-based strategy combining molecular dynamics simulations with virtual screening has been used to identify novel α2A-AR agonists. mdpi.com By understanding the detailed interactions between halogenated phenylephrines and adrenergic receptors, researchers can design new molecules with finely tuned electronic and lipophilic properties to achieve desired pharmacological profiles. nih.gov

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analytical workflow of rac 6-Bromo Phenylephrine (B352888) Hydrochloride, providing the means to separate the compound from related substances and quantify it with high precision.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like rac 6-Bromo Phenylephrine Hydrochloride. The development of a robust HPLC method is a critical step in its research and quality control.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of phenylephrine hydrochloride can be adapted for its 6-bromo derivative. The introduction of the bromine atom onto the phenyl ring will increase the hydrophobicity of the molecule, which is expected to lead to a longer retention time under similar chromatographic conditions compared to the parent compound.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, pH, and detection wavelength. A C18 column is a common starting point for the separation. semanticscholar.org The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. semanticscholar.org The pH of the mobile phase is a critical parameter to control the ionization state of the secondary amine and phenolic hydroxyl group, thereby influencing retention and peak shape.

Validation of the developed HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). semanticscholar.org

Table 1: Illustrative HPLC Method Parameters for Phenylephrine Hydrochloride Analysis (Adaptable for this compound)

| Parameter | Condition |

| Column | Luna® 5µm C18 (250 x 4.6mm) semanticscholar.org |

| Mobile Phase | 5mM Ammonium Acetate (pH 4.7) : Methanol (80:20, v/v) semanticscholar.org |

| Flow Rate | 1.0 mL/min semanticscholar.org |

| Detection | UV at 272 nm semanticscholar.org |

| Column Temperature | 30°C semanticscholar.org |

| Injection Volume | 20 µL |

Note: The increased hydrophobicity of this compound may necessitate a higher percentage of organic modifier in the mobile phase to achieve a reasonable retention time.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are attributable to the use of columns packed with sub-2 µm particles. For the analysis of this compound, UHPLC can be particularly advantageous for high-throughput screening and for the separation of closely related impurities.

The principles of method development for UHPLC are similar to those for HPLC, but with careful consideration of the higher backpressures generated. A UHPLC method for phenylephrine would likely utilize a C18 or a more retentive stationary phase to accommodate the increased hydrophobicity of the 6-bromo derivative. The shorter analysis times offered by UHPLC are especially valuable in research and development settings where rapid feedback is crucial.

While HPLC is the primary technique for the analysis of the hydrochloride salt, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the impurity profiling of the free base or a derivatized form of this compound. GC-MS is particularly well-suited for the detection and identification of volatile and semi-volatile impurities that may be present from the synthesis process. thermofisher.com

Prior to analysis, a derivatization step, such as silylation, is often required to increase the volatility and thermal stability of the compound. The GC separation would likely be performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer provides detailed structural information about the separated components, enabling the identification of process-related impurities and degradation products. The use of high-resolution mass spectrometry can further aid in the unambiguous identification of unknown impurities by providing accurate mass measurements. thermofisher.com

Impurity profiling by GC-MS is a critical component of ensuring the purity and safety of the active pharmaceutical ingredient. It can reveal the presence of starting materials, by-products, and other related substances that may not be detected by other methods. nih.govresearchgate.net

Spectrophotometric and Spectrofluorometric Assays

Spectroscopic techniques offer alternative and often complementary methods for the analysis of this compound.

In instances where this compound might be present in a formulation with other UV-absorbing compounds, derivative spectrophotometry can be a valuable tool for simultaneous analysis without the need for prior separation. nih.gov This technique involves the mathematical differentiation of the zero-order absorption spectrum. The first or higher-order derivative spectra can resolve overlapping spectral bands, allowing for the quantification of individual components at their respective zero-crossing points. nih.gov

A study on the simultaneous determination of phenylephrine hydrochloride and amoxicillin (B794) demonstrated the utility of first-order derivative spectrophotometry. bohrium.comresearchgate.net A similar approach could be developed for this compound in the presence of other active ingredients or excipients. The absorption maximum for phenylephrine is around 272 nm, and the introduction of the bromine atom is expected to cause a bathochromic (red) shift in the absorption spectrum.

A notable spectrophotometric method involves the coupling of phenylephrine hydrochloride with diazotized 4-bromoaniline (B143363) in an alkaline medium, resulting in a yellowish-orange azo-dye with a maximum absorption at 459 nm. bohrium.com This method demonstrates high sensitivity and could be adapted for the quantification of this compound.

For highly sensitive quantification, particularly in biological matrices, the development of fluorescent derivatives of this compound can be explored. Phenylephrine itself exhibits native fluorescence, which has been utilized for its determination in human plasma by HPLC with fluorescence detection (excitation at 270 nm, emission at 305 nm). nih.gov

To enhance detection limits, derivatization with a fluorescent tag can be employed. While specific derivatization agents for this compound are not documented, reagents that react with the secondary amine or phenolic hydroxyl group could be utilized. For instance, derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol is a common method for creating highly fluorescent isoindole derivatives from primary and secondary amines. The principles of such derivatization, as applied to other pharmaceutical compounds, could be adapted for this molecule. researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information detailing the electrophoretic and capillary electrophoresis applications for the analytical research and purity assessment of This compound .

Therefore, the requested article section cannot be generated with scientifically accurate and verifiable data. Methodologies for closely related compounds, such as phenylephrine, involve techniques like chiral ligand-exchange capillary electrophoresis and capillary zone electrophoresis for separation and quantification. nih.govnih.govwikipedia.org However, direct application or specific parameters for the 6-bromo derivative are not documented in the reviewed sources.

To provide a scientifically sound and accurate article, it is imperative to rely on published research that has studied the specific compound . Without such data, any generated content would be speculative and not meet the required standards of a professional and authoritative article.

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are fundamental for dissecting the molecular mechanisms of adrenergic agonists like phenylephrine. These systems allow for controlled investigation of cellular signaling pathways in isolation.

Commercially available cell lines that endogenously or recombinantly express specific adrenergic receptors are invaluable tools. These cell lines provide a consistent and reproducible system to study receptor binding, downstream signaling cascades, and receptor regulation. For instance, cell lines of myelomonocytic or histiocytic origin, such as HL-60 and U-937, have been shown to express high numbers of beta-adrenoceptors. In contrast, breast cancer cell lines like MCF-7 and non-tumorigenic breast cell lines such as MCF-10A express β2-adrenergic receptors, and their stimulation can impact cell proliferation, adhesion, and migration. The stimulation of β2-adrenergic receptors typically leads to Gs-dependent adenylyl cyclase activation and subsequent cAMP production.

| Cell Line | Adrenergic Receptor Expressed | Typical Research Application |

| HL-60 | Beta-adrenoceptors | Studying receptor density and function in hematopoietic cells. |

| U-937 | Beta-adrenoceptors | Investigating sympathoadrenergic influence on myelomonocytic lineage cells. |

| MCF-7 | β2-adrenergic receptor | Analyzing the role of adrenergic stimulation in cancer cell progression. |

| MCF-10A | β2-adrenergic receptor | Evaluating the impact of receptor expression on the phenotype of non-tumorigenic cells. |

Primary cells, isolated directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines.

Vascular Smooth Muscle Cells (VSMCs): Studies using primary VSMCs have been crucial in understanding the vascular effects of phenylephrine. For example, in VSMCs from Pkd2+/- mice, phenylephrine induces a significantly higher activation of RhoA compared to wild-type cells. This hyperactivation contributes to abnormal vasocontraction and increased expression of smooth muscle alpha-actin, providing insights into vascular complications in diseases like autosomal-dominant polycystic kidney disease.

Cardiomyocytes: Primary cultures of neonatal ventricular cardiomyocytes are frequently used to model cardiac hypertrophy. Phenylephrine treatment of these cells leads to an increase in cell size and the expression of hypertrophic markers like atrial natriuretic peptide. Mechanistic studies have shown that phenylephrine can induce the expression of immediate early genes like c-fos and increase the expression of G-protein regulatory factors RGS2 and RGS4. Furthermore, phenylephrine has been shown to protect neonatal rat cardiomyocytes from apoptosis induced by hypoxia and serum deprivation by preventing the downregulation of Bcl-2 and Bcl-X mRNA and protein.

Ex Vivo Tissue Perfusion Models

Ex vivo tissue perfusion models, such as isolated aortic rings, bridge the gap between in vitro cell cultures and in vivo animal models. These models allow for the study of drug effects on intact tissue architecture while maintaining control over the experimental environment. For instance, endothelium-denuded aortic rings from Sprague Dawley rats have been used to assess vasoconstrictor responses to phenylephrine. In such models, phenylephrine induces concentration-dependent vasoconstriction, which can be significantly attenuated by α1-adrenoceptor antagonists like prazosin. This methodology is critical for characterizing the specific receptor subtypes involved in the vascular response to adrenergic agonists.

In Vivo Animal Models for Mechanistic Pathway Elucidation (excluding therapeutic efficacy/safety assessments)

In vivo animal models are essential for understanding the integrated physiological and pathological responses to a compound.

Animal models allow for the investigation of how a compound like phenylephrine affects cellular pathways within specific organs. In a rat model, phenylephrine administration has been shown to enhance glutamatergic transmission in the medial prefrontal cortex by increasing the presynaptic release of glutamate (B1630785). This effect is mediated through an interaction with N-type Ca2+ channels and the glutamate release machinery, likely involving a Gq/phospholipase C/protein kinase C pathway. In a mouse model, the co-administration of isoprenaline and phenylephrine was used to induce a heart failure phenotype by activating both the sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS). RNA sequencing of the myocardial tissue from these mice revealed the upregulation of genes associated with hypertrophy and fibrosis.

| Animal Model | Organ/System Investigated | Key Mechanistic Finding |

| Rat | Medial Prefrontal Cortex | Phenylephrine enhances presynaptic glutamate release via interaction with N-type Ca2+ channels. |

| Mouse | Heart | Co-administration of phenylephrine and isoprenaline activates SNS and RAAS, leading to upregulation of hypertrophy and fibrosis genes. |

Molecular imaging techniques, such as Positron Emission Tomography (PET), provide a non-invasive means to visualize and quantify molecular processes in vivo. For compounds targeting the adrenergic system, radiolabeled analogs are developed to study receptor occupancy and transporter function. For example, 1R-[11C]Phenylephrine has been developed as a PET radioligand for imaging the sympathetic nervous system. This tracer allows for the assessment of the integrity of presynaptic sympathetic nerve terminals. While not a direct measure of receptor occupancy of an antagonist, techniques like the digital receptor occupancy (DRO) assay are being developed to quantify the on- and off-target binding affinities of therapeutic agents in cell lysates and tumor xenograft models, which could be adapted for studying compounds like phenylephrine. Another PET radiotracer, [11C]BMP (6-Bromo-7-[11C]methylpurine), has been developed to measure the activity of the multidrug resistance-associated protein 1 (MRP1) transporter, demonstrating the potential for developing specific imaging agents to probe various molecular pathways.

Analysis of this compound Reveals a Lack of Publicly Available Research on Multi-Target Interactions

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research detailing the systems pharmacology or multi-target interactions of the chemical compound this compound.

Extensive queries for preclinical mechanistic models, computational predictions of target interactions, and broad biological activity screenings for this compound have yielded no specific data. The existing scientific literature focuses on the parent compound, phenylephrine, and its well-documented effects, or on different brominated isomers. However, these findings cannot be directly extrapolated to the 6-bromo derivative.

Systems pharmacology is a field that relies on experimental data from high-throughput screening, proteomics, and other advanced research paradigms to build computational models of a compound's interactions across a biological system. The absence of such foundational data for this compound in the public domain means that no detailed research findings or data tables, as required for a thorough systems pharmacology analysis, can be generated at this time.

While commercial vendors list this compound for sale as a research chemical, this availability does not correspond with published studies investigating its biological effects. Therefore, any discussion of its multi-target interactions would be purely speculative and would not meet the standards of a scientifically accurate and evidence-based article.

In Vitro Models and Cell Lines

Adrenergic Receptor Expressing Cell Lines

While cell lines engineered to express specific adrenergic receptor subtypes are common tools in pharmacology, there is no record of their use to characterize the activity of rac 6-Bromo Phenylephrine (B352888) Hydrochloride. It is therefore unknown which adrenergic receptor subtypes it may bind to or what its affinity and efficacy at these receptors might be.

Primary Cell Cultures (e.g., vascular smooth muscle cells, cardiomyocytes)

The use of primary cell cultures, such as vascular smooth muscle cells or cardiomyocytes, to study the cellular effects of rac 6-Bromo Phenylephrine Hydrochloride has not been documented in the available literature.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 6-Bromo Phenylephrine (B352888). While direct computational studies on this specific compound are not extensively published, we can infer its properties from studies on related molecules, such as phenylephrine and its fluorinated analogs. nih.gov

DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to determine key electronic properties. researchgate.net These calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map. The bromine atom at the 6-position of the aromatic ring is expected to significantly influence these properties due to its electron-withdrawing nature and size. This would likely alter the molecule's reactivity and its ability to participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for receptor binding.

Table 1: Predicted Electronic Properties of 6-Bromo Phenylephrine vs. Phenylephrine (Note: The following data is hypothetical and for illustrative purposes, based on general chemical principles and findings from related compounds. Actual values would require specific DFT calculations.)

| Property | Phenylephrine | 6-Bromo Phenylephrine | Predicted Impact of Bromination |

| HOMO Energy | Lower | Higher | Increased electron-donating capability in some regions |

| LUMO Energy | Higher | Lower | Increased electron-accepting capability, potential for altered reactivity |

| Dipole Moment | Moderate | Higher | Increased polarity, potentially affecting solubility and membrane permeability |

| Electrostatic Potential at Phenolic Hydroxyl | Negative | More Negative | Enhanced hydrogen bond donating capacity |

| Electrostatic Potential at Bromine Atom | N/A | Partially Negative | Potential for halogen bonding interactions |

Molecular Docking and Dynamics Simulations with Adrenergic Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 6-Bromo Phenylephrine, and its receptor, in this case, adrenergic receptors. These simulations provide a three-dimensional view of the binding mode and can help to understand the stability of the ligand-receptor complex over time. nih.gov

Following docking, MD simulations can be performed to observe the dynamic behavior of the ligand-receptor complex. mdpi.commdpi.com These simulations, often run for nanoseconds or even microseconds, provide insights into the flexibility of both the ligand and the receptor, the role of water molecules in the binding site, and the stability of key interactions. nih.gov For 6-Bromo Phenylephrine, MD simulations could reveal whether the bromine substitution leads to a more stable binding conformation compared to the parent compound, phenylephrine.

Table 2: Potential Key Interactions of 6-Bromo Phenylephrine in an Adrenergic Receptor Binding Site (Note: This table is a hypothetical representation based on known adrenergic receptor structures and the chemical properties of the ligand.)

| Interaction Type | Potential Interacting Residues in Adrenergic Receptor | Ligand Moiety Involved |

| Hydrogen Bonding | Asp, Ser, Thr, Asn | Phenolic hydroxyl, benzylic hydroxyl, secondary amine |

| Ionic Interaction | Asp | Protonated secondary amine |

| π-π Stacking | Phe, Tyr, Trp | Phenyl ring |

| Halogen Bonding | Backbone carbonyls, Ser, Thr | Bromine atom |

| Hydrophobic Interactions | Val, Leu, Ile | Phenyl ring, ethylamino chain |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Phenylephrines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netresearchgate.netjapsonline.commdpi.com For halogenated phenylephrines, a QSAR model could be developed to predict their adrenergic receptor agonist or antagonist activity based on various molecular descriptors. nih.gov

A study on ring-fluorinated phenylephrines demonstrated that halogenation significantly alters adrenergic properties. nih.gov For instance, 6-fluorophenylephrine was found to be a more potent and selective α1-adrenergic agonist compared to phenylephrine. nih.gov This suggests that the position and nature of the halogen are critical determinants of activity.

To build a QSAR model for halogenated phenylephrines, a dataset of compounds with varying halogen substitutions (F, Cl, Br, I) at different positions on the phenyl ring would be required. Their biological activities (e.g., EC50 or Ki values for adrenergic receptors) would be experimentally determined. Then, a variety of molecular descriptors would be calculated for each compound, including:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific steric parameters for the halogen substituent.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a QSAR equation would be derived to correlate these descriptors with the observed biological activity. japsonline.com Such a model would not only help in understanding the factors governing the activity of compounds like 6-Bromo Phenylephrine but also in predicting the activity of new, unsynthesized analogs.

De Novo Ligand Design Strategies Based on Receptor Architecture

De novo ligand design is a computational approach that aims to design novel molecules from scratch that are predicted to bind to a specific biological target. acs.orgnih.govyoutube.comu-tokyo.ac.jpnih.gov This is in contrast to virtual screening, which searches existing compound libraries. nih.govnih.gov The architecture of the adrenergic receptor binding site provides a template for the de novo design of new ligands. researchgate.net

Several de novo design strategies could be employed:

Fragment-based design: This approach involves identifying small molecular fragments that can bind to different sub-pockets of the receptor's binding site. These fragments are then computationally linked together to form a larger, more potent molecule. For instance, a fragment containing a brominated phenyl ring could be identified as a good starting point for interacting with a specific region of the adrenergic receptor. acs.org

Generative models: More recently, deep learning and artificial intelligence methods have been used for de novo design. nih.gov These generative models can learn the chemical rules and spatial constraints of a binding site and then generate novel molecular structures that are predicted to have high affinity and selectivity. Such models could be trained on known adrenergic receptor ligands to generate new chemotypes, potentially including halogenated phenylephrine derivatives.

The ultimate goal of de novo design is to explore a vast chemical space and identify novel, synthetically accessible molecules with desired pharmacological properties. frontiersin.org The design of a compound like "rac 6-Bromo Phenylephrine Hydrochloride" could theoretically be the outcome of such a design process, where the bromine atom is strategically placed to optimize interactions with the adrenergic receptor.

Future Research Directions and Translational Perspectives Non Clinical

Development of Next-Generation Halogenated Adrenergic Probes

The introduction of a halogen atom, such as bromine, into the phenylephrine (B352888) scaffold can significantly alter its electronic and steric properties. This modification can be exploited to develop next-generation adrenergic probes with enhanced features. Future research in this area could focus on:

Radiolabeling for Receptor Mapping: The bromine atom on rac 6-Bromo Phenylephrine Hydrochloride could potentially be replaced with a radioactive isotope of bromine (e.g., ⁷⁶Br or ⁷⁷Br) or iodine (e.g., ¹²³I or ¹²⁵I) to create a novel radioligand. Such probes would be invaluable for in vitro autoradiography to map the distribution and density of adrenergic receptors in various tissues with high precision.

Fluorescent Probes for Live-Cell Imaging: By incorporating a fluorophore into the structure of this compound, researchers could develop fluorescent probes for real-time visualization of adrenergic receptor dynamics in living cells. nih.gov These tools would enable the study of receptor trafficking, internalization, and interactions with other proteins, providing deeper insights into the cellular life cycle of these receptors. nih.gov The development of such probes is a growing field, with a continuous need for new chemical entities with improved photophysical properties and target specificity.

Exploration of Allosteric Modulation of Adrenergic Receptors

Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function. frontiersin.orgacs.org The bromine substitution on this compound could confer the ability to interact with allosteric sites on adrenergic receptors.

Future non-clinical studies should investigate:

Positive and Negative Allosteric Modulation: Researchers could explore whether this compound acts as a positive allosteric modulator (PAM), enhancing the affinity or efficacy of the endogenous agonist, or as a negative allosteric modulator (NAM), reducing it. nih.govnih.gov This could be achieved through binding assays and functional studies in the presence of orthosteric ligands. nih.govnih.gov The discovery of a novel allosteric modulator for adrenergic receptors would be a significant advancement, potentially leading to drugs with fewer side effects. frontiersin.orgacs.org

Biased Signaling: Allosteric modulators can induce "biased signaling," where a receptor preferentially activates one downstream signaling pathway over another. nih.gov Investigations into whether this compound can promote biased agonism at adrenergic receptors could uncover new therapeutic possibilities, allowing for the selective activation of beneficial signaling cascades while avoiding those that lead to adverse effects. nih.gov

Elucidation of Novel Cellular Pathways and Unforeseen Molecular Targets

The cellular effects of adrenergic receptor activation are complex and extend beyond the canonical signaling pathways. nih.gov The unique properties of this compound may lead to the discovery of novel cellular responses and molecular targets.

Future research could focus on:

Transcriptomic and Proteomic Analyses: High-throughput screening techniques, such as microarray analysis and mass spectrometry-based proteomics, could be employed to identify changes in gene and protein expression in cells treated with this compound. nih.gov This could reveal previously unknown signaling pathways and cellular processes regulated by adrenergic stimulation. For instance, studies on other adrenergic agonists have revealed novel couplings to pathways involved in cell adhesion and motility. nih.gov

Phenotypic Screening: Unbiased phenotypic screening in various cell-based models could uncover unexpected biological activities of this compound. mdpi.com This approach allows for the discovery of compounds that produce a desired cellular outcome without a priori knowledge of the molecular target. Subsequent target deconvolution studies could then identify the proteins and pathways responsible for the observed phenotype.

Cross-talk with Other Signaling Systems: The adrenergic system is known to interact with other signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. mdpi.com Research could explore how this compound influences these interconnected networks, potentially revealing new points of therapeutic intervention for a variety of diseases. mdpi.com

Application of this compound as a Chemical Biology Tool

Beyond its potential as a direct pharmacological agent, this compound can serve as a valuable tool in chemical biology to probe the intricacies of adrenergic receptor function.

Key applications could include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and assessing the impact on receptor binding and functional activity, researchers can build a detailed understanding of the structural requirements for interaction with adrenergic receptors. This knowledge is crucial for the rational design of new and improved adrenergic ligands.

Probing the Orthosteric and Allosteric Binding Pockets: The bromine atom provides a unique chemical handle that can be used in photoaffinity labeling experiments to covalently link the compound to its binding site on the receptor. Subsequent enzymatic digestion and mass spectrometry analysis can then identify the specific amino acid residues that constitute the binding pocket, providing a high-resolution map of the ligand-receptor interaction.

Investigating Receptor Conformation and Dynamics: The binding of ligands can induce and stabilize different conformational states of a receptor. By using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography with this compound, it may be possible to gain structural insights into the active or allosterically modulated states of adrenergic receptors.

Q & A

Basic: What are the recommended analytical methods for quantifying rac 6-Bromo Phenylephrine Hydrochloride in pharmaceutical formulations?

Methodological Answer:

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method. Use a mobile phase of acetonitrile and ammonium phosphate buffer (pH 4.5, 35:65 v/v) with UV detection at 270 nm. Prepare the standard solution at 0.1 mg/mL in methanol and acetic acid (30:70) . For validation, ensure linearity (R² > 0.995) across 50–150% of the target concentration and precision with ≤2% RSD .

Basic: How can researchers confirm the stereochemical purity of this compound?

Methodological Answer:

Chiral chromatography using a cellulose-based column (e.g., Chiralcel OD-H) with a hexane:isopropanol:diethylamine (80:20:0.1) mobile phase resolves enantiomers. Validate separation with a resolution factor >1.5 and compare retention times to certified reference standards of (R)- and (S)-enantiomers . Mass spectrometry (MS) coupled with HPLC can further confirm molecular integrity .

Advanced: What experimental design optimizes the synthesis of this compound to minimize diastereomeric impurities?

Methodological Answer:

Employ a factorial design to test variables: reaction temperature (20–50°C), brominating agent equivalents (1.0–1.5), and solvent polarity (THF vs. dichloromethane). Use response surface methodology (RSM) to model yield and impurity levels. For example, optimal conditions may involve 1.2 equivalents of N-bromosuccinimide in THF at 30°C, achieving >90% yield with <0.5% diastereomers .

Advanced: How should researchers resolve contradictory data in degradation studies of this compound under acidic conditions?

Methodological Answer:

If HPLC reveals unexpected degradation peaks, perform LC-MS/MS to identify structures. For example, a peak at m/z 280 may correspond to debrominated phenylephrine. Cross-validate using forced degradation studies (e.g., 0.1M HCl at 70°C for 24 hours) and compare degradation pathways to non-brominated phenylephrine hydrochloride controls . Statistical tools like principal component analysis (PCA) can differentiate artifact peaks from true degradants .

Advanced: What computational strategies predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

Use density functional theory (DFT) to model the brominated phenyl ring’s electrophilic susceptibility. Software like Gaussian or ORCA calculates Fukui indices to identify reactive sites. Pair computational results with experimental validation via kinetic studies (e.g., reaction with nitrosonium tetrafluoroborate) to correlate predicted and observed reactivity .

Basic: What are the critical parameters for ensuring batch-to-batch consistency in this compound synthesis?

Methodological Answer:

Monitor (a) bromine incorporation efficiency via elemental analysis (target Br%: 28.3 ± 0.5%) and (b) residual solvents (e.g., THF ≤ 720 ppm) using gas chromatography (GC). Implement process analytical technology (PAT) for real-time pH and temperature control during crystallization .

Advanced: How can researchers mitigate interference from excipients when analyzing this compound in complex matrices?

Methodological Answer:

Develop a sample cleanup protocol using solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C8/SCX). Elute interferents with 2% acetic acid in methanol, followed by target analyte elution using 5% ammonium hydroxide in methanol. Validate recovery rates (≥85%) using spiked placebo formulations .

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

- FT-IR: Key peaks include O–H stretch (3300 cm⁻¹), aromatic C–Br (560 cm⁻¹), and secondary amine N–H bend (1580 cm⁻¹).

- NMR: ¹H NMR (D₂O) should show a doublet for the brominated aromatic proton (δ 7.2 ppm, J = 8 Hz) and a multiplet for the chiral benzylic hydrogen (δ 4.1 ppm) .

Advanced: What mechanistic insights explain the reduced α1-adrenergic receptor binding of this compound compared to its parent compound?

Methodological Answer:

Perform molecular docking simulations (e.g., AutoDock Vina) using the receptor’s crystal structure (PDB: 7BU2). The bromine substituent may sterically hinder interactions with Tyr185 in the binding pocket. Validate with in vitro receptor assays using radiolabeled [³H]-prazosin to measure Ki values .

Advanced: How do researchers balance ecological sustainability with synthetic efficiency for this compound?

Methodological Answer:

Adopt green chemistry metrics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.